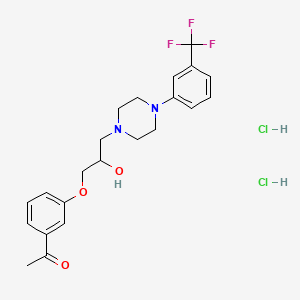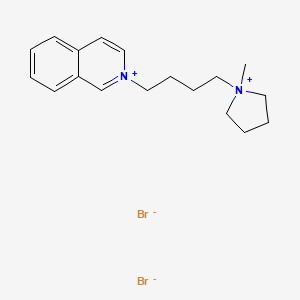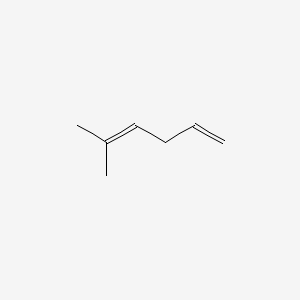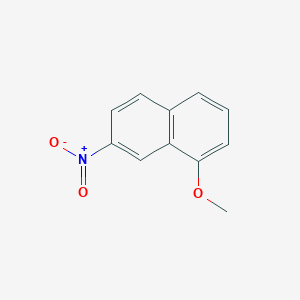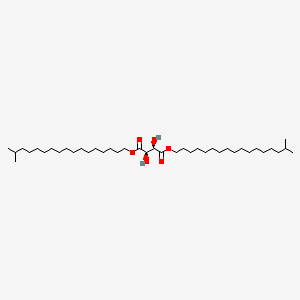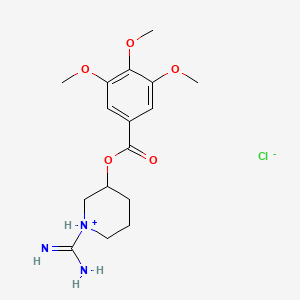
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a trimethoxybenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride typically involves the reaction of piperidine derivatives with trimethoxybenzoic acid. The process generally includes the following steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a carbamimidoyl group.
Esterification: The functionalized piperidine derivative is then reacted with 3,4,5-trimethoxybenzoic acid under esterification conditions to form the desired ester.
Salt Formation: The final step involves the formation of the chloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the trimethoxybenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structure may mimic certain biological molecules, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;sulfate
- (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;phosphate
Uniqueness
What sets (1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride apart from similar compounds is its specific chloride salt form, which may influence its solubility, stability, and reactivity. This unique form can lead to different biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
75231-03-7 |
|---|---|
Molecular Formula |
C16H24ClN3O5 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(1-carbamimidoylpiperidin-1-ium-3-yl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C16H23N3O5.ClH/c1-21-12-7-10(8-13(22-2)14(12)23-3)15(20)24-11-5-4-6-19(9-11)16(17)18;/h7-8,11H,4-6,9H2,1-3H3,(H3,17,18);1H |
InChI Key |
KFUOGBOPVYNZMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2CCC[NH+](C2)C(=N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




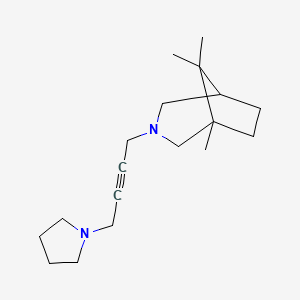
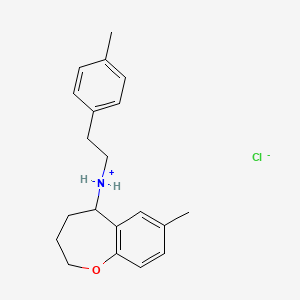
![Acetamide, N-[5-(ethylamino)-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]-4-methylphenyl]-](/img/structure/B13766333.png)
